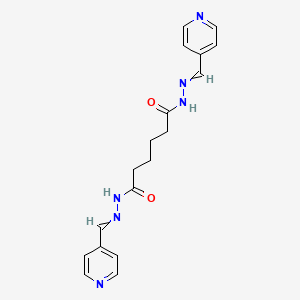![molecular formula C13H11N3O3 B3855780 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B3855780.png)
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Übersicht
Beschreibung
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide is a complex organic compound that features a benzamide core substituted with hydroxyl groups at positions 2 and 4, and a pyridin-2-ylmethylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with pyridin-2-ylamine under specific conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl positions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide exerts its effects is often related to its ability to chelate metal ions, thereby inhibiting metalloenzymes or disrupting metal-dependent biological processes. The compound’s hydroxyl and imine groups play crucial roles in binding to metal ions, which can lead to the inhibition of enzymatic activity or the modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dihydroxybenzaldehyde: Shares the benzene core with hydroxyl groups but lacks the pyridin-2-ylmethylideneamino group.
Pyridin-2-ylamine: Contains the pyridine ring but lacks the benzamide core.
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzaldehyde: Similar structure but with an aldehyde group instead of an amide.
Uniqueness
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-10-4-5-11(12(18)7-10)13(19)16-15-8-9-3-1-2-6-14-9/h1-8,17-18H,(H,16,19)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGODKWRJICRI-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3855715.png)
![N'-[1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855723.png)
![2-[(2-phenoxyacetyl)amino]-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B3855724.png)

![2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE](/img/structure/B3855734.png)


![N-[(Z)-benzylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B3855754.png)
![2-methyl-N'-[(E)-phenylmethylidene]furan-3-carbohydrazide](/img/structure/B3855762.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3855772.png)
![2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B3855789.png)
